N-methylmethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylmethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQNFDNQDVKVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409210 | |
| Record name | Methylthioformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18952-41-5 | |
| Record name | Methylthioformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Methylmethanethioamide and Its Derivatives
Established Reaction Pathways for Thioamide Synthesis
Traditional methods for forming the thioamide functional group provide robust and well-understood routes to these compounds. These pathways often involve the direct introduction of sulfur into a pre-formed carbon-nitrogen bond or the construction of the thioamide moiety from simple building blocks.
A prominent method for synthesizing thioamides is the three-component reaction involving an aldehyde, an amine, and a sulfur source, often referred to as the Willgerodt-Kindler reaction. mdpi.comorganic-chemistry.org This approach is highly practical as it assembles the thioamide from readily available starting materials in a single step. mdpi.com The reaction can be performed under catalyst-free conditions, sometimes using water as a solvent, which enhances its environmental friendliness. mdpi.comorganic-chemistry.org
The mechanism typically begins with the formation of an imine or enamine from the aldehyde and the amine. This intermediate is then attacked by a nucleophilic sulfur species, which can be generated from elemental sulfur, sodium sulfide (B99878), or other sulfur transfer reagents like thiourea (B124793). mdpi.comnih.gov The reaction scope is broad, accommodating a wide variety of aromatic and aliphatic aldehydes, as well as various primary and secondary amines. rsc.org For instance, the reaction of an aldehyde with methylamine (B109427) and elemental sulfur would yield an N-methylthioamide. mdpi.com Some protocols have demonstrated excellent yields under mild heating conditions in green solvents like deep eutectic solvents (DES) or even in water, avoiding the need for toxic organic solvents. organic-chemistry.orgrsc.org
Table 1: Scope of Aldehyde Thionylation for Thioamide Synthesis
| Aldehyde Type | Amine Type | Sulfur Source | Conditions | Typical Yield |
|---|---|---|---|---|
| Aromatic (electron-rich/poor) | Secondary (cyclic/acyclic) | Elemental Sulfur (S₈) | ChCl-urea (DES), 45-60 °C | Good to Excellent |
| Heteroaromatic | Secondary | Elemental Sulfur (S₈) | ChCl-urea (DES), 45-60 °C | Good to Excellent |
| Aliphatic | Secondary | Elemental Sulfur (S₈) | ChCl-urea (DES), 45-60 °C | Good |
| Aromatic | N,N-dimethylformamide (amine source) | Thiourea / K₂S₂O₈ | DMF/H₂O, 125 °C | Moderate to Good |
This table is a generalized representation based on findings from multiple sources. nih.govrsc.orgnih.gov
A reliable two-step pathway to α-thioamides involves the use of α-chloroamides as key intermediates. rsc.org This method provides a controlled approach to building complex thioamide structures.
The first step is the synthesis of the α-chloroamide itself. This is typically achieved by reacting an α-chloro acyl chloride, such as 2-chloropropionyl chloride, with a suitable primary or secondary amine. rsc.org This acylation reaction forms the N-substituted α-chloroamide, which is often pure enough to be used in the next step without extensive purification. rsc.org
The second step is a nucleophilic substitution reaction where the chloride on the α-carbon is displaced by a sulfur nucleophile. rsc.org This is commonly performed by treating the α-chloroamide with a sodium thiolate, which can be generated in situ from a thiol and a base like sodium ethoxide or sodium hydride. rsc.org This sulfenylation step effectively converts the C-Cl bond to a C-S bond, yielding the final α-thioamide product. rsc.org The method is versatile, allowing for the synthesis of a wide range of N-aryl, N-benzyl, and N-alkyl α-thioamides. rsc.org
Table 2: Representative Synthesis of α-Thioamides via Nucleophilic Substitution
| Amine (NHR¹R²) | Thiol (R³SH) | Base/Solvent | Product (α-thioamide) | Yield (%) |
|---|---|---|---|---|
| p-Toluidine | Thiophenol | NaOEt / EtOH | N-(p-tolyl)-2-(phenylthio)propanamide | 86 |
| Benzylamine | Thiophenol | NaOEt / EtOH | N-benzyl-2-(phenylthio)propanamide | 85 |
| Ethylamine | Thiophenol | NaH / DMF | N-ethyl-2-(phenylthio)propanamide | 87 |
| Benzylamine | Butanethiol | NaH / DMF | N-benzyl-2-(butylthio)propanamide | 90 |
Data adapted from a study on α-thioamide synthesis. rsc.org
A more recent and highly chemoselective method for thioamide synthesis is the direct thioacylation of amines using α-ketoacids and elemental sulfur. nih.govresearchgate.net This transformation is notable for its mild reaction conditions and high tolerance for various functional groups. nih.govacs.org
The key to this reaction's success is the activation of elemental sulfur by a thiol, such as 1-dodecanethiol. researchgate.netacs.org The proposed mechanism involves the reaction of the α-ketoacid with an amine to form an iminium ion intermediate, followed by a thiol-mediated reaction with sulfur. researchgate.net A subsequent decarboxylation step yields the desired thioamide. researchgate.net This method avoids the use of harsh thionating reagents like Lawesson's reagent or P₄S₁₀. nih.govacs.org
The scope of this reaction is broad, tolerating unprotected hydroxyl, carboxyl, and even amide groups within the substrates. nih.govresearchgate.net This makes it particularly suitable for the late-stage modification of complex, biologically active molecules. nih.govacs.org The reaction has been successfully applied to synthesize a variety of aryl and alkyl thioamides in good yields. researchgate.net
Nucleophilic Substitution Approaches Utilizing α-Chloroamides
Advanced Synthetic Strategies and Process Intensification
To overcome the limitations of traditional batch chemistry, such as safety concerns with exothermic reactions and challenges in scalability, advanced strategies like continuous flow synthesis are being implemented. beilstein-journals.orgucc.ie These methods, coupled with catalytic enhancements, are paving the way for more efficient, safer, and greener production of thioamides.
Continuous flow chemistry offers significant advantages for chemical synthesis, including superior control over reaction parameters like temperature and residence time, enhanced safety, and easier scalability. beilstein-journals.orgpolimi.it While a direct continuous flow synthesis for N-methylmethanethioamide is not widely documented, the principles have been successfully applied to the synthesis of related thioamide precursors. beilstein-journals.orgucc.ie
A notable example is the translation of the two-step synthesis of α-thioamides from α-chloroamides into a continuous process. beilstein-journals.orgucc.ie The initial formation of the α-chloroamide, an often highly exothermic reaction, benefits greatly from the efficient heat transfer of a tubular flow reactor, eliminating the need for extensive external cooling and thus improving safety during scale-up. beilstein-journals.org Subsequently, the nucleophilic substitution step to form the α-thioamide has also been optimized for flow conditions. beilstein-journals.org This integrated flow approach allows for the generation of the thioamide product in high purity and good yield, often crystallizing directly from the reactor output, which simplifies purification. beilstein-journals.org
| Product Purity | Typically requires purification (e.g., 94% before chromatography). beilstein-journals.org | High purity directly from process (e.g., >99%). beilstein-journals.org |
The development of catalytic systems has significantly improved the efficiency and scope of thioamide synthesis. Catalysts can lower the activation energy of reactions, allowing them to proceed under milder conditions and with greater selectivity.
Copper catalysts have been employed in several thioamidation reactions. For example, CuCl₂ was found to be essential for the synthesis of thioamide-containing dipeptides from amino acids and amino aldehydes, preventing racemization by forming a chelated intermediate. mdpi.com Other copper-catalyzed systems have been used to synthesize N,N-dimethylthioamides from the corresponding amides. researchgate.net
Beyond metals, heterogeneous catalysts are gaining attention for their ease of separation and potential for recycling. N-doped carbon catalysts have been shown to enable the nucleophilic addition of hydrogen sulfide (H₂S) to nitriles under mild conditions, providing a green route to thioamides. researchgate.net Additionally, some reactions are promoted by oxidants rather than traditional catalysts. A K₂S₂O₈-promoted, transition-metal-free method allows for the synthesis of aryl thioamides from aryl aldehydes using thiourea as the sulfur source. nih.gov These catalytic advancements expand the toolkit available for the synthesis of this compound and its derivatives, offering pathways that are more efficient, selective, and sustainable.
Application of Continuous Flow Systems in this compound Synthesis
Starting Material Transformations and Optimization for this compound Production
The synthesis of this compound primarily involves the transformation of readily available starting materials, with a significant focus on the thionation of N-methylformamide. The optimization of these transformations is crucial for achieving high yields and purity, involving systematic adjustments to reaction conditions and reagents.
Transformation of N-Methylformamide
N-methylformamide (NMF) serves as a principal precursor for the synthesis of this compound. lookchem.comwikipedia.org NMF itself is typically synthesized by the reaction of methylamine with methyl formate (B1220265) or through transamidation involving formamide. wikipedia.org The direct conversion of the amide functional group in NMF to a thioamide is a key strategy for producing this compound. This transformation is accomplished using various thionating agents.
One documented method involves the use of tetrabutylammonium (B224687) periodite as a reagent to facilitate the thionation of N-methylformamide. lookchem.com This specific transformation highlights a direct and efficient route to the target compound. The reaction is carried out in a suitable solvent under controlled temperature and time to achieve a high yield.
Detailed research findings for this transformation are presented in the table below:
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methylformamide | Tetrabutylammonium periodite | Dichloromethane | 20 | 0.75 | 86 | lookchem.com |
Optimization of Synthetic Parameters
The optimization of the synthesis of this compound from N-methylformamide centers on several key parameters to maximize yield and minimize reaction time and by-product formation.
Thionating Agent: The choice of thionating agent is critical. While tetrabutylammonium periodite has been shown to be effective, other common thionating agents in organic synthesis include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). The reactivity and selectivity of these reagents can vary significantly depending on the substrate and reaction conditions. Optimization studies would involve screening a variety of these agents to identify the most efficient one for the conversion of N-methylformamide.
Solvent: The reaction solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Dichloromethane has been used successfully. lookchem.com Other aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) could be investigated to determine their effect on the reaction outcome. The ideal solvent should provide good solubility for both the starting material and the reagent while being inert under the reaction conditions.
Temperature: Reaction temperature is a key variable affecting the rate of reaction. The reported synthesis was conducted at 20°C. lookchem.com Optimization would involve running the reaction at different temperatures to find the optimal balance between reaction speed and the potential for side reactions or decomposition of the product at higher temperatures.
Reaction Time: The duration of the reaction is another parameter for optimization. The goal is to allow the reaction to proceed to completion without allowing for the degradation of the desired product. The reported time of 0.75 hours is relatively short, indicating an efficient process. lookchem.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.
A related area of synthesis involves the use of isothiocyanates. For instance, methyl isothiocyanate, which can be prepared from methylamine and carbon disulfide, is a key reagent in the synthesis of various sulfur-containing compounds. orgsyn.orgwikipedia.orggoogle.com The optimization of methyl isothiocyanate synthesis itself has been explored, including aqueous phase methods and variations in starting materials, which could potentially be adapted for alternative synthetic routes to this compound derivatives. orgsyn.orggoogle.com
Reaction Mechanisms and Reactivity Profiles of N Methylmethanethioamide
Fundamental Electronic and Steric Influences on Thioamide Reactivity
The chemical nature of the thioamide group is fundamentally different from its amide counterpart due to the substitution of the oxygen atom with a larger, less electronegative, and more polarizable sulfur atom. nih.govchemrxiv.org These differences have profound implications for the molecule's structure and reactivity.
Compared to the C=O bond in amides, the C=S bond in thioamides is longer and weaker. nih.gov The lower electronegativity of sulfur (2.58 on the Pauling scale) compared to oxygen (3.44) results in a greater contribution from the polar resonance form, where a positive charge resides on the nitrogen and a negative charge on the sulfur. nih.gov This enhanced resonance stabilization leads to a higher rotational barrier around the C-N bond in thioamides by approximately 5-7 kcal/mol compared to amides. nih.gov
Steric factors also play a crucial role. The larger van der Waals radius of sulfur (1.85 Å) versus oxygen (1.40 Å) can influence the approach of reagents to the thiocarbonyl carbon. nih.gov Studies have shown that sterically hindered thioamides, such as those with bulky substituents, exhibit reduced reactivity in certain coupling reactions. publish.csiro.aupublish.csiro.auresearchgate.net Conversely, electron-withdrawing groups on the thioamide can also decrease reactivity by reducing the nucleophilicity of the molecule. publish.csiro.aupublish.csiro.au
| Property | Thioamide (e.g., N-methylmethanethioamide) | Amide (e.g., N-methylacetamide) | Reference |
| C=X Bond Length | ~1.64 Å (C=S) | ~1.19 Å (C=O) | nih.gov |
| C=X Bond Energy | ~130 kcal/mol | ~170 kcal/mol | nih.gov |
| Resonance Contribution | Significant polar resonance form (+N=C-S-) | Less contribution from polar form compared to thioamides | nih.gov |
| C-N Rotational Barrier | Higher (~5-7 kcal/mol greater than amides) | Lower | nih.gov |
| Oxidation Potential | Lower (e.g., 1.21 eV for a model thioamide) | Higher (e.g., 3.29 eV for a model amide) | nih.gov |
The thioamide functional group possesses two primary nucleophilic centers: the sulfur atom and the nitrogen atom. acs.org The nitrogen atom in primary and secondary thioamides like this compound can act as a nucleophile. researchgate.net This nucleophilicity is a result of the lone pair of electrons on the nitrogen atom. However, the degree of this nucleophilicity is influenced by the significant delocalization of these electrons into the C=S bond, as depicted in the resonance structures. This delocalization imparts partial double-bond character to the C-N bond. nih.gov While this resonance reduces the nitrogen's nucleophilicity compared to a typical amine, it remains a reactive site for certain electrophiles, particularly in reactions like alkylation and acylation under specific conditions. acs.orgmdpi.com
The thioamide group is characterized by a significant resonance structure that places a negative charge on the sulfur atom and a positive charge on the nitrogen, creating a zwitterionic form. nih.gov This resonance makes the sulfur atom electron-rich and highly nucleophilic, rendering it a prime target for electrophilic attack. uzh.ch The thiocarbonyl carbon atom, conversely, is an electrophilic center. acs.org The greater polarizability and lower electronegativity of sulfur compared to oxygen mean that this resonance form has a more substantial contribution in thioamides than the analogous form in amides. nih.gov This enhanced charge separation makes the sulfur atom in this compound a soft nucleophile, readily reacting with soft electrophiles. The majority of reactions with electrophiles, such as alkyl halides, occur preferentially at the sulfur atom. mdpi.com
Nucleophilic Character of the Thioamide Nitrogen Atom
Key Organic Transformations Involving this compound
This compound can undergo a variety of organic reactions, serving as a versatile intermediate in synthesis. chemrxiv.orgnih.gov Its reactivity allows for transformations at the sulfur, carbon, and nitrogen atoms.
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl (or thiocarbonyl) carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the leaving group to form a new product. libretexts.org
In the case of this compound, the thiocarbonyl carbon is the electrophilic site. However, thioamides are generally more resistant to hydrolysis and nucleophilic addition than their amide counterparts. nih.gov For instance, the rate of hydrolysis of a model thioamide in aqueous potassium hydroxide (B78521) is ten times slower than that of the corresponding amide. nih.gov This reduced reactivity is attributed to the greater resonance stabilization of the thioamide group. nih.gov
Despite this inherent stability, thioamides can be activated to undergo nucleophilic acyl substitution. For example, silver(I)-promoted coupling reactions between thioamides and carboxylic acids (oxygen nucleophiles) have been developed to form imides. unimelb.edu.au Similarly, reactions with amine nucleophiles can lead to transamidation, a process that converts one thioamide into another. nih.gov This transformation can be facilitated by activating the thioamide nitrogen with a group like tert-butoxycarbonyl (Boc), which destabilizes the ground state and makes the thiocarbonyl carbon more susceptible to nucleophilic attack. nih.gov
| Reactivity Ranking of Acyl Derivatives (Most to Least Reactive) |
| Acyl Halide |
| Acid Anhydride |
| Thioester / Ester |
| Thioamide / Amide |
| Carboxylate |
This table provides a general reactivity trend towards nucleophilic acyl substitution. libretexts.orglibretexts.org
The sulfur atom in this compound is susceptible to oxidation. Thioamides have a significantly lower oxidation potential than amides, making them more readily oxidized. nih.gov This reaction typically leads to the formation of sulfur-oxygen derivatives.
A key oxidative transformation is the S-oxidation of the thioamide to form a thioamide S-oxide. Research on the closely related compound N-methylthiobenzamide (NMTB) demonstrated that it is rapidly converted to N-methylthiobenzamide S-oxide (NMTBSO) by rat lung and liver microsomes in the presence of an NADPH-generating system. nih.gov This oxidation is catalyzed by both cytochrome P-450 and FAD-containing monooxygenase (MFMO). nih.gov The resulting S-oxide is itself an intermediate that can be further oxidized to yield the corresponding amide (N-methylbenzamide in the study). nih.gov This suggests that a likely reaction pathway for this compound involves its oxidation to this compound S-oxide, which can then be further transformed.
| Substrate | Enzyme System | Primary Product | Secondary Product | Reference |
| N-methylthiobenzamide (NMTB) | Liver/Lung Microsomes + NADPH | N-methylthiobenzamide S-oxide (NMTBSO) | N-methylbenzamide (NMBA) | nih.gov |
| N-methylthiobenzamide S-oxide (NMTBSO) | Liver/Lung Microsomes + NADPH | N-methylbenzamide (NMBA) | Covalently bound metabolites | nih.gov |
Given the nucleophilic nature of the thioamide sulfur atom, it readily undergoes reactions with a wide range of electrophiles. researchgate.netmdpi.com This electrophilic attack at the sulfur center is a hallmark of thioamide reactivity. nih.gov
The outcome of the reaction can depend on the nature of the electrophile. mdpi.com
Alkylation: Reaction with alkyl halides typically results in the formation of stable S-alkylated products, known as thioimidates. mdpi.com This S-arylation has also been achieved using diaryliodonium salts. researchgate.net
Acylation: The reaction with acyl halides is more complex. It proceeds through the initial formation of a kinetically controlled S-acyl derivative. This intermediate is often unstable and can undergo a subsequent transacylation reaction, involving an intramolecular acyl transfer from the sulfur to the nitrogen atom, to yield the more thermodynamically stable N-acyl derivative. mdpi.com
Reaction with Carbenes: Electrophilic carbenes also attack the sulfur atom to form reactive thiocarbonyl ylides as intermediates. uzh.ch These intermediates can then undergo various cyclization or rearrangement reactions. uzh.ch
| Electrophile | Initial Product (Kinetic Control) | Final Product (Thermodynamic Control) | Reference |
| Alkyl Halides (e.g., R-Br) | S-Alkyl Thioimidate | S-Alkyl Thioimidate (stable) | mdpi.com |
| Acyl Halides (e.g., R-COCl) | S-Acyl Derivative | N-Acyl Derivative (via transacylation) | mdpi.com |
| Electrophilic Carbenes | Thiocarbonyl Ylide | Cyclization/Rearrangement Products | uzh.ch |
Oxidative Transformations to Sulfur-Oxygen Derivatives
In-Depth Mechanistic Investigations of this compound Reactions
The reactivity of the thioamide functional group, as present in this compound, is governed by the unique properties of the thiocarbonyl (C=S) moiety. Unlike its amide counterpart, the thioamide group exhibits distinct electronic characteristics, with the sulfur atom being more polarizable and a better Lewis base. nsf.gov This influences the course of many chemical transformations. Reactions involving thioamides can proceed through a variety of pathways, often involving unique intermediates that are not accessible in corresponding amide chemistry. researchgate.net
Elucidation of Elementary Steps and Reaction Intermediates
Several key intermediates have been identified in thioamide reactions:
Isoimide (B1223178) Intermediates : In silver-promoted couplings of N-protected amino acids with thioacetylated amino esters, density functional theory (DFT) calculations have shown that the reaction does not proceed directly to the amide product. Instead, the key elementary steps involve the silver-assisted addition of a carboxylate to the thioamide, followed by sulfur extrusion to form a crucial isoimide intermediate. This isoimide then undergoes a concerted pericyclic nsf.govacs.org-acyl shift to yield the final imide product. researchgate.net
Metallacycle Intermediates : In transition metal-catalyzed reactions, the thioamide group can act as a directing group. For instance, in cobalt(III)-catalyzed C-H activation/annulation reactions, the mechanism involves the coordination of the thioamide's sulfur atom to the cobalt center. rsc.orgresearchgate.net This is followed by a C-H metalation step to form a five-membered metallacycle intermediate. rsc.org Subsequent steps include alkyne insertion into the Co-C bond and reductive elimination to furnish the final annulated product. rsc.org Computational studies support that coordination via the sulfur atom is strongly preferred over coordination via the nitrogen atom. rsc.org
Thioacylating Intermediates : A proposed mechanism for the conversion of primary nitroalkanes to thioamides suggests the formation of a thioacylating species as a key intermediate. researchgate.net This intermediate is generated from the reaction of the nitroalkane with elemental sulfur and a base. It is then trapped by an amine to form the final thioamide product. researchgate.net Control experiments have helped to rule out alternative pathways, such as the initial formation of an oxoamide (B1213200) followed by thionation. researchgate.net
The table below summarizes some of the elementary steps and intermediates identified in various thioamide reactions.
| Reaction Type | Key Elementary Steps | Identified Intermediates |
| Silver-Promoted Amide Synthesis | 1. Ag-assisted carboxylate addition. 2. Deprotonation & Ag-mediated sulfur extrusion. 3. Concerted nsf.govacs.org-acyl shift. | Isoimide |
| Cobalt-Catalyzed C-H Annulation | 1. S-coordination to Co(III) catalyst. 2. Concerted metalation-deprotonation (C-H activation). 3. Alkyne migratory insertion. 4. Reductive elimination. | Cobaltacycle |
| Thioamidation of Nitroalkanes | 1. Activation of elemental sulfur. 2. Formation of thioacylating species. 3. Nucleophilic attack by amine. | Thioacyl Intermediate |
Analysis of Rate-Determining Steps in Complex Reaction Sequences
Examples of rate-determining steps in thioamide chemistry include:
Nucleophilic Addition : For many nucleophilic addition-elimination reactions at the thiocarbonyl group, the initial attack of the nucleophile on the electrophilic carbonyl carbon is the slowest step and is therefore rate-determining. saskoer.ca This first step involves the formation of a tetrahedral intermediate, and its energy barrier is typically the highest along the reaction coordinate. saskoer.ca
C-H Metalation : In the cobalt(III)-catalyzed double annulation of thioamides with alkynes, computational studies have pinpointed the C-H metalation step as the RDS. rsc.org This step, which proceeds via a concerted metalation-deprotonation pathway, possesses the highest activation energy in the catalytic cycle. rsc.orgnih.gov
Sequential Reactions : For a reaction to have a single rate-determining step, one step must be significantly slower than all others. wikipedia.orglibretexts.org If multiple steps have comparable rates, the approximation may not be valid, and a more complex kinetic analysis is required.
The following table highlights the identified rate-determining steps for different thioamide reaction classes.
| Reaction Class | Typical Rate-Determining Step (RDS) | Mechanistic Detail |
| Nucleophilic Acyl Substitution | Nucleophilic attack on the thiocarbonyl carbon | Formation of the tetrahedral intermediate is the highest energy barrier. saskoer.ca |
| Transition Metal-Catalyzed C-H Activation | C-H bond cleavage / Metalation | The concerted metalation-deprotonation transition state is the highest point on the energy profile. rsc.orgnih.gov |
| SN1-type Reactions | Formation of the carbocation | The initial, slow unimolecular dissociation of a leaving group determines the rate. wikipedia.org |
Stereochemical Course of Thioamide-Involved Reactions (e.g., Concerted Pathways)
The stereochemical outcome of a reaction is a critical aspect of its mechanism. This is particularly important for thioamides derived from chiral amino acids, where the stereochemical integrity of the α-carbon is paramount.
Epimerization at the α-Carbon : A significant challenge in the synthesis of thioamide-containing peptides is the propensity for the α-carbon of the thioamide residue to epimerize (lose its stereochemical configuration). nsf.govacs.org This occurs under the basic conditions typically used for Fmoc deprotection in solid-phase peptide synthesis. The mechanism involves the deprotonation of the α-proton to form a planar thio-enolate intermediate, which can be re-protonated from either face, leading to racemization. The increased acidity of this proton compared to its amide analog exacerbates the problem. nsf.govchemrxiv.org
Stereochemical Protection : A strategy to prevent this epimerization involves the reversible protection of the thioamide as a thioimidate. nsf.govchemrxiv.org By alkylating the sulfur atom, the acidity of the α-proton is significantly decreased. This is because the resulting thioimidate has a higher energy π*(C=N) orbital that is less effective at stabilizing the conjugate base, thus preserving the stereocenter during subsequent synthetic steps. nsf.gov
Concerted vs. Stepwise Pathways : In cycloaddition reactions, the question of whether the new bonds are formed simultaneously (a concerted pathway) or sequentially (a stepwise pathway) is fundamental. rsc.org Diels-Alder reactions involving thioaldehydes, for instance, can proceed through either mechanism depending on the specific reactants and conditions. rsc.org Computational studies can help distinguish between these pathways by calculating the activation energies for the concerted transition state versus the stepwise intermediates (which could be zwitterionic or diradical in nature). rsc.orgchemrxiv.org A photoinduced concerted dual single-bond rotation has also been realized in a thioamide system, demonstrating the potential to control conformation through specific stimuli. chemrxiv.org
Metalation Studies and Carbanion Generation involving Thioamides
A carbanion is a reactive intermediate where a carbon atom has an unshared pair of electrons and a negative formal charge. wikipedia.org The generation of carbanions from thioamides is a powerful strategy for forming new carbon-carbon bonds.
The protons on the α-carbon to a thiocarbonyl group are significantly more acidic than those in the corresponding amides. researchgate.net This enhanced acidity facilitates their removal by a base to generate a nucleophilic carbanion, often referred to as a thio-enolate. This nucleophile can then react with various electrophiles. researchgate.net
Key methods for generating carbanions from thioamides include:
Direct Deprotonation : Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton of a thioamide can be removed to generate the corresponding lithium thio-enolate. This carbanionic species can then be trapped with electrophiles. uni-muenchen.de The formation of thioamide dianions is also possible, which can participate in cyclization reactions. researchgate.net
Directed ortho-Metalation (DoM) : The thioamide group can function as a directed metalation group. In this strategy, an aryl thioamide is treated with a strong base like butyllithium. The thioamide coordinates to the lithium, directing the base to deprotonate a nearby ortho-position on the aromatic ring, generating a potent aryl carbanion intermediate. This intermediate can then react with an electrophile. thieme-connect.com
Transition Metal-Catalyzed C-H Activation : As discussed previously (Section 3.3.1), thioamides serve as excellent directing groups in transition metal-catalyzed C-H activation. rsc.orgresearchgate.net While this process does not typically generate a "free" carbanion, it results in the formation of a metal-carbon bond within a metallacycle intermediate. rsc.org This organometallic species behaves as a carbanion equivalent, reacting with electrophiles in subsequent steps of the catalytic cycle. The sulfur atom's strong coordination to the metal is key to the efficiency and selectivity of this process. rsc.orgresearchgate.netnih.gov
Radical-Polar Crossover : Advanced methods for carbanion generation involve a radical-polar crossover mechanism. uni-regensburg.denih.govresearchgate.net In some photocatalytic systems, a radical intermediate can be generated and then reduced by a single-electron transfer to form a carbanion, which is then trapped by an electrophile. nih.govresearchgate.net
The following table provides an overview of methods for generating carbanions or their equivalents from thioamides.
| Method | Reagent(s) | Type of Intermediate | Typical Electrophiles |
| Direct Deprotonation | Strong base (e.g., LDA, BuLi) | Thio-enolate (α-carbanion) | Alkyl halides, Aldehydes, Ketones |
| Directed ortho-Metalation | Aryl thioamide + Strong base (e.g., BuLi) | Aryl carbanion (organolithium) | Isothiocyanates, CO₂, I₂ |
| Transition Metal-Catalyzed C-H Activation | Thioamide + Metal catalyst (e.g., Co, Rh, Pd) | Metallacycle (organometallic) | Alkynes, Alkenes, Dioxazolones |
Advanced Theoretical and Computational Chemistry Studies of N Methylmethanethioamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations offer profound insights into the electronic structure and bonding of N-methylmethanethioamide. These computational methods, rooted in quantum mechanics, allow for the detailed examination of molecular orbitals, charge distribution, and the nature of chemical bonds within the molecule. wikipedia.orgresearchoutreach.org
Theoretical studies, often employing methods like Density Functional Theory (DFT) and ab initio Hartree-Fock theory, provide a quantitative description of the molecule's electronic properties. wikipedia.orgacs.org For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides information about the molecule's reactivity and electronic stability. researchgate.net
Furthermore, quantum chemical calculations can elucidate the distribution of electron density through the generation of molecular electrostatic potential (MEP) maps. These maps visually represent the regions of the molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). researchgate.net For thioamides, the MEP often indicates that the sulfur atom is a site of negative potential, while the N-H protons are regions of positive potential.
Table 1: Calculated Electronic Properties of a Thioamide Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.5 D |
This table presents example data for a related thioamide compound to illustrate the type of information obtained from quantum chemical calculations. The exact values for this compound would require specific calculations.
Molecular Dynamics and Simulation Approaches for this compound Systems
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom over time, offering insights into the dynamics, conformational changes, and interactions of this compound. nih.gov
These simulations are invaluable for understanding how this compound behaves in different environments, such as in solution or as part of a larger molecular assembly. They can reveal information about solvation effects, intermolecular interactions, and the flexibility of the molecule. epfl.ch
Development of Force Field Parameters for Thioamide-Containing Molecules (e.g., as Analogs of Protein Backbones)
A critical component of classical MD simulations is the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. wikipedia.orgwustl.edu For accurate simulations of molecules like this compound, it is essential to have well-parameterized force fields that can correctly describe the interactions involving the thioamide group. nih.gov
The development of force field parameters for thioamides often involves a combination of quantum mechanical calculations and experimental data. wikipedia.org Parameters for bond stretching, angle bending, and torsional potentials are typically derived from high-level quantum chemical calculations. nih.gov Non-bonded parameters, which describe van der Waals and electrostatic interactions, are often refined by fitting to experimental data such as heats of vaporization and densities of liquids. chemrxiv.org
Given the structural similarity of the thioamide group to the amide group in the backbone of proteins, there is significant interest in developing transferable force field parameters for thioamides. nih.gov This would enable the use of thioamide-containing peptides as probes in molecular simulations to study protein folding and dynamics. Force fields like AMBER, CHARMM, and GROMOS have been extended to include parameters for various small molecules and functional groups, and similar efforts are crucial for thioamides. nih.govuq.edu.au
Table 2: Example of Force Field Parameters for a Thioamide Group
| Interaction | Parameter | Value |
| C=S bond stretch | Force Constant (kcal/mol/Ų) | 580 |
| C-N bond stretch | Force Constant (kcal/mol/Ų) | 750 |
| N-C-S angle bend | Force Constant (kcal/mol/rad²) | 80 |
| C-N-C-S torsion | Barrier Height (kcal/mol) | 2.5 |
This table provides illustrative force field parameters. Actual parameters used in simulations are part of extensive and carefully calibrated sets.
Computational Prediction of Reactivity, Selectivity, and Reaction Energetics
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. nih.govrsc.org By calculating the potential energy surface of a reaction, chemists can identify transition states and determine activation energies, providing insights into reaction kinetics. jstar-research.com
Quantum mechanical methods, particularly DFT, are widely used to explore reaction mechanisms. nih.gov These calculations can help to elucidate the step-by-step process of a reaction, identify key intermediates, and predict the relative energies of different reaction pathways. This information is crucial for understanding why a particular product is formed over another (selectivity) and for designing more efficient synthetic routes. nih.gov
For example, computational studies can predict whether this compound is more likely to undergo N-alkylation or S-alkylation under specific reaction conditions by comparing the activation barriers for both pathways. Furthermore, the energetics of different conformations of the transition states can be analyzed to understand stereoselectivity. nih.gov
Conformational Analysis and Rotational Barrier Studies in this compound
The flexibility of this compound is largely determined by rotation around its chemical bonds. Computational methods are instrumental in performing conformational analysis and studying the energy barriers associated with these rotations. frontiersin.orgnih.gov
A key feature of thioamides is the partial double bond character of the C-N bond, which results in a significant rotational barrier. This barrier is generally higher in thioamides compared to their amide counterparts. ut.ee Quantum chemical calculations can accurately predict the magnitude of this rotational barrier by mapping the potential energy surface as a function of the dihedral angle of rotation around the C-N bond. ut.eenih.gov
Table 3: Calculated Rotational Barriers in a Thioamide
| Rotational Bond | Barrier Height (kcal/mol) |
| C-N | 20.5 |
| N-CH₃ | 1.2 |
| C-CH₃ | 0.8 |
These are representative values for a simple thioamide. The precise barriers for this compound would depend on the specific computational method used.
Theoretical Characterization of Molecular Descriptors Relevant to Thioamide Reactivity
Molecular descriptors are numerical values that characterize specific properties of a molecule. mdpi.com Theoretical calculations can provide a wide range of descriptors that are relevant to the reactivity of this compound. These descriptors can be used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the behavior of thioamides in various chemical and biological systems.
Key electronic descriptors that can be calculated include:
HOMO and LUMO energies: As mentioned earlier, these are related to the molecule's ability to donate or accept electrons. researchgate.net
Ionization Potential and Electron Affinity: These are related to the energies required to remove or add an electron, respectively. researchgate.net
Global Hardness and Softness: These concepts from conceptual DFT help to predict the reactivity of molecules based on their resistance to changes in electron distribution. researchgate.net
Electrophilicity and Nucleophilicity Indices: These indices provide a quantitative measure of a molecule's tendency to act as an electrophile or a nucleophile. researchgate.net
In addition to electronic descriptors, steric and topological descriptors can also be calculated to provide a comprehensive picture of the molecule's properties. These descriptors can then be correlated with experimental observations to build predictive models for thioamide reactivity.
Sophisticated Spectroscopic Characterization Techniques for N Methylmethanethioamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including N-methylmethanethioamide. Advanced NMR techniques, particularly multi-dimensional methods and isotopic labeling, offer powerful tools to probe the intricate details of its molecular framework.
Multi-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments are instrumental in elucidating the connectivity of atoms within a molecule, resolving spectral overlap that can be present in one-dimensional (1D) spectra. wikipedia.orgnih.gov For this compound, key 2D NMR techniques would include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, which in this compound would show the correlation between the formyl proton and the protons of the N-methyl group, provided there is a measurable coupling constant. This helps to confirm the proximity of these groups within the molecular structure.
The HSQC experiment maps the correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). wikipedia.orglibretexts.org For this compound, this would definitively assign the proton and carbon signals of the methyl group and the formyl C-H bond.
Dynamic NMR (DNMR) studies on related N-alkyl-N-methylacetamides and N-benzhydrylformamides have been used to determine the rotational barriers around the amide C-N bond. nih.govmdpi.com Similar temperature-dependent NMR studies on this compound could provide valuable information on the kinetics of internal rotation, which is influenced by the partial double bond character of the C-N bond.
Isotopic Labeling in NMR Studies
Isotopic labeling involves the enrichment of specific atoms in a molecule with NMR-active isotopes such as ¹³C and ¹⁵N. This technique significantly enhances the sensitivity and allows for more detailed structural and dynamic studies. protein-nmr.org.uk For this compound, selective or uniform labeling with ¹³C and ¹⁵N would be highly beneficial.
Labeling with ¹³C would enhance the signal of the thio-carbonyl carbon, which is typically weak in natural abundance spectra. This would facilitate the study of its electronic environment and its coupling to neighboring nuclei. Similarly, ¹⁵N labeling of the nitrogen atom would allow for direct observation of the nitrogen nucleus. nih.gov This is particularly important for studying the nature of the C-N bond, which in thioamides has a significant double bond character due to resonance.
By using ¹⁵N-labeled this compound, one could perform ¹H-¹⁵N HMBC experiments to further confirm the connectivity. Moreover, the coupling constants between ¹⁵N and other nuclei, such as the formyl proton and the methyl protons, can provide valuable information about the geometry and bonding within the thioamide group. Isotopic labeling is also a powerful tool for studying intermolecular interactions and reaction mechanisms.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. q-chem.commdpi.com These techniques are complementary and offer detailed information about the functional groups present in this compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A study on N,N-dimethylthioformamide, a closely related compound, provides a good reference for the expected vibrational frequencies. ias.ac.in
Raman spectroscopy , which is based on the inelastic scattering of monochromatic light, provides information on vibrational modes that involve a change in the polarizability of the molecule. nih.govnih.gov For thioamides, the C=S stretching vibration is often a strong and characteristic band in the Raman spectrum.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous thioamides. ias.ac.in
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity in FTIR | Intensity in Raman |
| N-CH₃ asymmetric stretch | ~2950 | Medium | Medium |
| N-CH₃ symmetric stretch | ~2880 | Medium | Medium |
| C-H stretch (formyl) | ~2850 | Medium | Medium |
| Thioamide I (mainly C=N stretch) | ~1500 - 1550 | Strong | Medium |
| Thioamide II (N-H in-plane bend + C-N stretch) | Not applicable (tertiary thioamide) | - | - |
| Thioamide III (C-N stretch + N-CH₃ rock) | ~1300 - 1350 | Strong | Medium |
| C=S stretch | ~950 - 1050 | Medium | Strong |
| C-N skeletal vibrations | ~600 - 800 | Medium-Strong | Medium |
Mass Spectrometry (MS) Techniques for Product Identification and Mechanistic Insights
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). algimed.comeuropa.eu This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₂H₅NS), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. chromatographyonline.com This capability is crucial for confirming the identity of the compound in complex mixtures or as a product of a chemical reaction. The ability of HRMS to provide exact mass measurements is a key component in the characterization of new chemical entities. mdpi.comspectroscopyonline.com
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. nationalmaglab.orgnih.gov This technique provides detailed structural information by revealing the fragmentation pathways of a molecule. The fragmentation pattern is a unique characteristic of a molecule and can be used for its identification and structural elucidation. lifesciencesite.comlifesciencesite.com
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical ESI-MS/MS experiment. The collision-induced dissociation (CID) of this ion would likely lead to the cleavage of the weaker bonds in the molecule. A plausible fragmentation pathway for this compound would involve:
Cleavage of the C-N bond: This would result in the formation of a methyl isothiocyanate fragment ion or a formyl cation and a neutral methylamine (B109427) fragment, depending on where the charge is retained.
Cleavage of the C-S bond: This could lead to the loss of a sulfur atom or a sulfhydryl radical.
Loss of small neutral molecules: Fragmentation could also proceed through the loss of stable neutral molecules like H₂S or CH₂S.
By analyzing the m/z values of the product ions, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure of this compound.
Coordination Chemistry and Ligand Applications of N Methylmethanethioamide
N-Methylmethanethioamide as a Ligand in Metal Complexes
This compound is a thioamide that has garnered interest in coordination chemistry due to the presence of both sulfur and nitrogen atoms, which can act as potential donor sites for metal ions. semanticscholar.orgresearchgate.net The study of such ligands is crucial for developing new catalysts, understanding biological processes, and creating novel materials. researchgate.netresearchgate.net
Binding Modes and Chelation Potential of the Thioamide Moiety
The thioamide group (–C(=S)N(H)–) in this compound offers multiple possibilities for coordination to a metal center. The sulfur atom, with its lone pairs of electrons, is a soft donor and generally forms stronger bonds with soft metal ions. utexas.edu The nitrogen atom, also possessing a lone pair, can act as a donor, although its basicity is influenced by the electronic effects of the adjacent thiocarbonyl group.
The thioamide moiety can coordinate to a metal ion in several ways:
Monodentate S-coordination: The ligand binds to the metal center exclusively through the sulfur atom. This is a common binding mode, particularly with soft metal ions. semanticscholar.org
Monodentate N-coordination: The ligand coordinates through the nitrogen atom. This is less common due to the delocalization of the nitrogen lone pair into the C=S bond, which reduces its donor capability.
Bidentate S,N-chelation: The thioamide group can form a chelate ring by coordinating to the metal center through both the sulfur and nitrogen atoms. wikipedia.org This mode of coordination enhances the stability of the resulting complex, an effect known as the chelate effect. wikipedia.org The formation of a stable five- or six-membered ring is a significant driving force for this binding mode.
Bridging coordination: The thioamide ligand can bridge two or more metal centers, with the sulfur and/or nitrogen atoms coordinating to different metal ions.
The chelation potential of this compound is significant due to the presence of two donor atoms in a favorable arrangement for forming a stable chelate ring. wikipedia.org Chelation leads to thermodynamically more stable complexes compared to those formed with analogous monodentate ligands. wikipedia.orgnih.gov This increased stability is primarily due to a more favorable entropy change upon complex formation. wikipedia.org
Impact of Ligand Field on Metal Ion Electronic Structure and Reactivity
The coordination of this compound to a metal ion creates a ligand field that influences the electronic structure of the metal. wikipedia.org According to ligand field theory, the interaction between the ligand's donor atoms and the metal's d-orbitals leads to a splitting of the d-orbital energies. wikipedia.org The magnitude of this splitting (Δ) and the resulting electronic configuration depend on several factors, including the nature of the ligand, the metal ion, its oxidation state, and the coordination geometry. wikipedia.orglibretexts.org
The thioamide moiety, with its sulfur and nitrogen donors, is considered to be a relatively weak-field ligand. The position of a ligand in the spectrochemical series determines the magnitude of the d-orbital splitting. Ligands that cause a large splitting are termed strong-field ligands, while those that cause a small splitting are weak-field ligands. The electronic properties of the metal ion, such as the number of d-electrons, will determine whether a high-spin or low-spin complex is formed. libretexts.org
The electronic structure of the metal complex, in turn, dictates its reactivity. For instance, the accessibility of different oxidation states and the lability of other ligands coordinated to the metal can be tuned by the ligand field. osti.govmdpi.com The polarization of the metal-ligand bond can also affect the reactivity of the ligand itself. osti.gov
Structural Characterization of this compound Coordination Compounds
The definitive determination of the structure of this compound coordination compounds relies on various analytical techniques, with X-ray crystallography being the most powerful. anton-paar.comnih.gov
Elucidation of Coordination Numbers and Geometries
The coordination number of a central metal atom in a complex refers to the number of donor atoms directly bonded to it. uwimona.edu.jmlibretexts.org This number is influenced by the size of the metal ion, the size of the ligands, and electronic factors. uwimona.edu.jmlibretexts.org this compound complexes can exhibit a range of coordination numbers, with the most common being 4 and 6. libretexts.orgyoutube.com
Common coordination geometries associated with these coordination numbers include:
Coordination Number 4: Tetrahedral and square planar geometries are the most prevalent. libretexts.orgnumberanalytics.com
Coordination Number 6: Octahedral geometry is the most common arrangement. libretexts.orgnumberanalytics.com
The specific geometry adopted by a complex is a fine balance of steric and electronic factors. wikipedia.org Spectroscopic techniques such as UV-Vis and IR spectroscopy, along with magnetic susceptibility measurements, can provide initial insights into the coordination environment of the metal ion. cube-synergy.eu
X-ray Crystallography of this compound Complexes
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. anton-paar.comnih.gov The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the positions of the atoms can be determined. nih.govunits.it
Crystallographic data provides invaluable information on:
The coordination mode of the this compound ligand (monodentate, bidentate, or bridging).
The precise coordination number and geometry of the metal center. nih.gov
The bond distances and angles within the complex, offering insights into the strength and nature of the metal-ligand bonds.
The presence of any intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. mdpi.com
Table 1: Illustrative Crystallographic Data for a Hypothetical Metal-N-methylmethanethioamide Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Metal-Sulfur Bond Length (Å) | 2.415 |
| Metal-Nitrogen Bond Length (Å) | 2.102 |
| S-Metal-N Angle (°) | 85.2 |
Note: This table is for illustrative purposes and does not represent data for a specific, real complex.
Comparative Analysis with Related Sulfur- and Nitrogen-Containing Ligands
To better understand the coordination properties of this compound, it is useful to compare it with other ligands containing sulfur and nitrogen donor atoms.
Comparison with Dithiocarbamates: Dithiocarbamates ([R₂NCS₂]⁻) are closely related to the deprotonated form of thioamides. mdpi.com They are powerful chelating agents that form stable complexes with a wide range of metal ions. mdpi.com A key difference is the presence of two sulfur donor atoms in dithiocarbamates, making them softer ligands compared to the S,N-donating thioamides. mdpi.com This often leads to different coordination preferences and reactivity patterns.
Comparison with Thio- and Dithio-carbamates
| Ligand Type | Donor Atoms | Typical Bonding |
|---|---|---|
| This compound | S, N | Can be monodentate (S or N) or bidentate (S,N-chelate) |
Comparison with Amines and Thioethers: Simple amines (like ammonia (B1221849) or methylamine) are pure nitrogen donors, while thioethers (like dimethyl sulfide) are pure sulfur donors. This compound combines features of both, but the electronic communication within the thioamide group modifies the donor properties of both the nitrogen and sulfur atoms compared to their counterparts in simple amines and thioethers. The acidity of the N-H proton in secondary thioamides is also a key feature that distinguishes them from simple amines. researchgate.net
Dithiocarbamate (B8719985) Analogs
There is no specific information available in the scientific literature regarding the synthesis or coordination chemistry of dithiocarbamate analogs derived directly from this compound.
In general, dithiocarbamates are a well-established class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of transition metals. They are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. While methods exist for the synthesis of dithiocarbamates from organolithium derivatives, specific examples involving this compound are not documented. thieme-connect.com The transformation of amides to thioamides, and subsequently the potential for further reactions to form related sulfur-containing ligands, is an area of synthetic chemistry, but direct evidence for the creation of dithiocarbamate analogs from this compound for coordination applications is lacking. mdpi.combeilstein-journals.orgrsc.org
N-Heterocyclic Iminato and Carbene Ligands
Specific research on the development of N-heterocyclic iminato and N-heterocyclic carbene (NHC) ligands derived from this compound is not present in the available scientific literature.
N-heterocyclic iminato ligands are known for their strong electron-donating properties and are used to stabilize metal centers in various catalytic applications. acs.org Similarly, N-heterocyclic carbenes are a prominent class of ligands in organometallic chemistry and catalysis, valued for their strong σ-donating ability and steric tuneability. nih.govnih.gov The synthesis of these ligands typically involves multi-step procedures starting from various nitrogen-containing heterocyclic precursors. While there is extensive research on the synthesis and coordination chemistry of NHCs and N-heterocyclic iminato ligands from various starting materials, there are no documented instances of these ligands being derived from this compound. acs.orgnih.gov
Catalytic Activity of this compound-Derived Metal Complexes in Organic Transformations
Due to the absence of synthesized and characterized metal complexes of this compound or its derivatives as described in the sections above, there is no information on their catalytic activity.
The catalytic potential of metal complexes is highly dependent on the nature of the metal center and the electronic and steric properties of the surrounding ligands. Thioamide-based ligands, in general, have been shown to form metal complexes with catalytic activity in various organic transformations, including cross-coupling reactions. mdpi.comacs.orgoup.comunimelb.edu.au For instance, palladium complexes of thioamide-containing pincer ligands have demonstrated high activity in Suzuki cross-coupling reactions. acs.org However, without specific examples of this compound-derived complexes, no data on their catalytic performance can be provided.
Q & A
Basic: What are the standard synthetic routes for N-methylmethanethioamide, and how are they optimized for yield and purity?
Answer:
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting methylamine with thioacyl chlorides in solvents like DMF under controlled temperatures (30–60°C) can yield the compound . Optimization involves adjusting reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
- Catalyst use : Base catalysts (e.g., triethylamine) neutralize byproducts like HCl, improving purity .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .
Characterization via H/C NMR and FT-IR confirms structural integrity, with thioamide protons resonating at δ 8–10 ppm in DMSO-d .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
Key techniques include:
- NMR Spectroscopy :
- H NMR: Look for N–CH signals at δ 2.8–3.2 ppm and thioamide (–C(=S)NH–) protons at δ 8–10 ppm.
- C NMR: The thiocarbonyl (C=S) peak appears at ~200 ppm .
- FT-IR : Strong C=S stretching vibrations at 1200–1250 cm confirm the thioamide group .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]) validate molecular weight .
Advanced: How can researchers design experiments to investigate the thermal stability of this compound under varying environmental conditions?
Answer:
Use a Design of Experiments (DOE) approach:
- Variables : Temperature (50–150°C), humidity (20–80% RH), and oxygen levels.
- Techniques :
- Thermogravimetric Analysis (TGA) quantifies decomposition temperatures.
- Differential Scanning Calorimetry (DSC) identifies phase transitions .
- Statistical Validation : Multivariate regression models (e.g., ANOVA) determine significant degradation factors .
Controlled-environment chambers replicate real-world conditions, with degradation products analyzed via GC-MS .
Advanced: What methodologies are recommended for reconciling contradictory data in the reactivity studies of this compound with electrophilic agents?
Answer:
Address contradictions through:
- Systematic Meta-Synthesis : Aggregate data from multiple studies using frameworks like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to identify bias or methodological inconsistencies .
- Density Functional Theory (DFT) : Predict reaction pathways computationally to validate experimental observations .
- Cross-Validation : Replicate experiments under standardized conditions (e.g., pH 7 buffer, 25°C) and compare kinetic data (e.g., rate constants) .
Advanced: How can computational chemistry tools be integrated with experimental data to predict the reaction pathways of this compound in novel synthetic applications?
Answer:
- Molecular Modeling : Use DFT to simulate transition states and energy barriers for reactions like nucleophilic additions .
- Machine Learning : Train models on PubChem reaction datasets to predict feasible pathways (e.g., coupling with aryl halides) .
- Experimental Validation : Compare computational predictions with LC-MS/MS or F NMR results for intermediates .
Basic: What are the critical considerations for ensuring reproducibility in the synthesis of this compound across different laboratory settings?
Answer:
- Protocol Standardization : Document exact molar ratios, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps) .
- Quality Control :
- Inter-Lab Collaboration : Share raw spectral data via repositories like Chemotion to validate reproducibility .
Advanced: What strategies should be employed to analyze the kinetic parameters of this compound degradation in aqueous solutions?
Answer:
- Pseudo-First-Order Kinetics : Monitor degradation via UV-Vis spectroscopy at λ (e.g., 270 nm for thioamides) under controlled pH and ionic strength .
- Arrhenius Analysis : Calculate activation energy () from rate constants at 20–60°C .
- Mechanistic Probes : Use isotopic labeling (e.g., O-HO) and trap reactive intermediates with spin-trapping agents (e.g., TEMPO) .
Notes on Evidence Usage:
- Avoided non-reliable sources (e.g., BenchChem) per guidelines.
- Citations align with academic standards (e.g., PubChem, methodology frameworks).
- Questions categorized as Basic (methods, characterization) or Advanced (experimental design, data reconciliation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
